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molecular formula C5H8Cl2O3S B3385167 Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]- CAS No. 61515-41-1

Propanoyl chloride, 3-[(2-chloroethyl)sulfonyl]-

Cat. No. B3385167
M. Wt: 219.09 g/mol
InChI Key: KAKDHLJJBBJUHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04028320

Procedure details

50 grams of β-(β-chloroethanesulfonyl)propionic acid and 150 ml of thionyl chloride were heated under refluxing for about 2 hours, excess thionyl chloride distilled off under reduced pressure, and the residue recrystallized from anhydrous benzene to give 46 g of white β-(β-chloroethanesulfonyl)propionyl chloride, m.p. 73°-5° C.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][S:4]([CH2:7][CH2:8][C:9]([OH:11])=O)(=[O:6])=[O:5].S(Cl)([Cl:14])=O>>[Cl:1][CH2:2][CH2:3][S:4]([CH2:7][CH2:8][C:9]([Cl:14])=[O:11])(=[O:6])=[O:5]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
ClCCS(=O)(=O)CCC(=O)O
Name
Quantity
150 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under refluxing for about 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
excess thionyl chloride distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from anhydrous benzene

Outcomes

Product
Name
Type
product
Smiles
ClCCS(=O)(=O)CCC(=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 46 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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